Superior Restoration of β-Lactam Susceptibility in Carbapenem-Resistant Non-CPE Enterobacterales: Ceftazidime-Avibactam vs. Meropenem-Vaborbactam
In a direct head-to-head study of 284 carbapenem-resistant non-carbapenemase-producing Enterobacterales (CR non-CPE) isolates, the ceftazidime-avibactam combination demonstrated a significantly higher susceptibility rate compared to the meropenem-vaborbactam combination. Specifically, using EUCAST clinical breakpoints, ceftazidime-avibactam achieved an 88.4% susceptibility rate, whereas meropenem-vaborbactam achieved 80.6% [1]. The study authors explicitly concluded that avibactam and relebactam demonstrated a better ability to restore β-lactam susceptibility than vaborbactam, based on MIC distributions [1].
| Evidence Dimension | Susceptibility Rate (%) against CR non-CPE isolates |
|---|---|
| Target Compound Data | 88.4% (ceftazidime-avibactam) |
| Comparator Or Baseline | 80.6% (meropenem-vaborbactam) |
| Quantified Difference | 7.8 percentage point absolute increase in susceptibility |
| Conditions | Broth microdilution; EUCAST clinical breakpoints; n=284 CR non-CPE clinical isolates |
Why This Matters
This 7.8% higher susceptibility rate against a clinically challenging resistant population directly supports the selection of avibactam-based combinations for in vitro studies where maximal coverage of non-CPE Enterobacterales is required.
- [1] Bonnin RA, Bernabeu S, Emeraud C, et al. In Vitro Activity of Imipenem-Relebactam, Meropenem-Vaborbactam, Ceftazidime-Avibactam and Comparators on Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales. Antibiotics (Basel). 2023;12(1):102. View Source
